molecular formula C23H20N6O2 B2555971 N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-55-0

N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2555971
CAS No.: 946289-55-0
M. Wt: 412.453
InChI Key: QSOBLZONJBXDOZ-UHFFFAOYSA-N
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Description

N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a methoxyphenyl group, and a pyrazolo[3,4-d]pyrimidine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting key cellular pathways. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar compounds to N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties

Biological Activity

N6-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst. Optimization of synthetic routes for industrial production focuses on scalability and cost-effectiveness, often utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer).

Key Findings:

CompoundCell LineIC50 (µM)
N6 compoundA5498.21
N6 compoundHepG219.56
N6 compoundMCF-71.74
N6 compoundPC-3Not specified

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound can effectively induce apoptosis in cancer cells at low micromolar concentrations .

The mechanism through which this compound exerts its anticancer effects is believed to involve inhibition of specific kinases associated with cell proliferation and survival pathways. In particular, studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit cyclin-dependent kinases and epidermal growth factor receptors (EGFR) .

Inhibition Studies:

Recent research demonstrated that derivatives of this compound significantly inhibited wild-type EGFR with an IC50 value as low as 0.016 µM and also showed activity against mutant forms like EGFR T790M . This suggests a promising avenue for developing targeted therapies against resistant cancer types.

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:

  • Anti-inflammatory : Compounds in this class have shown potential in reducing inflammation.
  • Antimicrobial : Some derivatives possess antimicrobial properties effective against various pathogens.
  • Xanthine oxidase inhibition : This activity suggests potential applications in treating gout and other conditions related to uric acid metabolism .

Study 1: Antitumor Efficacy

A study evaluated a series of pyrazolo[3,4-d]pyrimidines for their anticancer activity using flow cytometric analysis. The results indicated that compounds similar to N6 exhibited significant apoptotic effects on A549 cells at low concentrations .

Study 2: Kinase Inhibition

Research focused on the Src kinase inhibitory activities of pyrazolo[3,4-d]pyrimidines revealed that specific derivatives showed promising results with IC50 values indicating effective inhibition. These findings support the potential use of such compounds in cancer therapy targeting specific signaling pathways .

Properties

IUPAC Name

6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2/c1-30-18-11-9-16(10-12-18)26-21-20-15-25-29(17-6-3-2-4-7-17)22(20)28-23(27-21)24-14-19-8-5-13-31-19/h2-13,15H,14H2,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOBLZONJBXDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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